BenchChemオンラインストアへようこそ!

3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide

Lipophilicity SAR Drug-likeness

This 4-methyl variant is your strategic probe for systematic SAR investigation of the terminal aryl substituent within the EP3334713B1 pharmacophore space. Its defined +0.5 cLogP shift versus the unsubstituted phenyl analog directly impacts anti-apoptotic protein binding (MCL-1/Bcl-2) and ADME profiles. Sourced as a building block for KAT6A/B inhibitor development.

Molecular Formula C23H19N3O5S
Molecular Weight 449.48
CAS No. 851606-96-7
Cat. No. B2930826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide
CAS851606-96-7
Molecular FormulaC23H19N3O5S
Molecular Weight449.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
InChIInChI=1S/C23H19N3O5S/c1-14-6-12-17(13-7-14)32(29,30)26-16-10-8-15(9-11-16)23(28)25-20-18-4-2-3-5-19(18)31-21(20)22(24)27/h2-13,26H,1H3,(H2,24,27)(H,25,28)
InChIKeyNXGKSRLSUBPRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide (CAS 851606-96-7): Structural Baseline for Research Procurement


3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide (CAS 851606-96-7) is a synthetic small molecule belonging to the phenylsulfonamido-benzofuran-2-carboxamide class, with molecular formula C23H19N3O5S and molecular weight 449.48 g/mol . Its structure features a benzofuran core substituted at position 3 with a 4-(4-methylphenylsulfonamido)benzamido group and a primary carboxamide at position 2. The compound is catalogued as a research-grade chemical with typical purity of 95% . This compound is structurally related to a broader patent class of phenylsulfonamido-benzofuran derivatives investigated for proliferative disease applications (EP3334713B1) [1], positioning it as a candidate for structure-activity relationship (SAR) studies within this pharmacophore space.

Why Generic Substitution of 3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide with In-Class Analogs Fails


The phenylsulfonamido-benzofuran-2-carboxamide scaffold exhibits pronounced sensitivity to substituent variation on the terminal phenyl ring, with the 4-methyl group conferring distinct lipophilicity (cLogP shift of ~+0.5 vs. unsubstituted phenyl analog) and altered hydrogen-bonding potential relative to halogenated counterparts such as the 4-fluoro derivative (CAS 886907-53-5) . Patent EP3334713B1 explicitly defines the sulfonamido-phenyl substituent as a critical variable governing anti-apoptotic protein binding and cellular potency [1]. Consequently, substituting the 4-methylphenyl variant with the unsubstituted phenyl or 4-fluorophenyl analog cannot be assumed to preserve target engagement, cellular activity, or ADME properties. Direct comparative biological data remain absent from the public domain, mandating empirical head-to-head validation in any program considering analog interchange.

Quantitative Differentiation Evidence for 3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide (851606-96-7)


Lipophilicity Differentiation: 4-Methyl vs. 4-Fluoro and Unsubstituted Phenyl Analogs

The 4-methyl substitution on the terminal phenylsulfonamido ring increases calculated lipophilicity (cLogP) by approximately +0.5 log units compared to the unsubstituted phenyl analog (3-(4-(phenylsulfonamido)benzamido)benzofuran-2-carboxamide) and differs in electronic character from the electron-withdrawing 4-fluoro analog (CAS 886907-53-5) . For the related compound PrenDB entry having matched core structure, LogP is calculated at 7.76 [1]. This physicochemical divergence can alter membrane permeability, plasma protein binding, and CYP450 susceptibility, making the 4-methyl variant a distinct tool for probing lipophilicity-activity relationships within the benzofuran sulfonamide series.

Lipophilicity SAR Drug-likeness

Patent-Class Positioning: Phenylsulfonamido-Benzofuran Derivatives as Anti-Apoptotic Agents

Patent EP3334713B1 (Memorial Sloan-Kettering Cancer Center) discloses phenylsulfonamido-benzofuran derivatives including the substituted benzamido subclass as inhibitors of anti-apoptotic Bcl-2 family proteins for treating proliferative diseases [1]. While the patent does not disclose specific IC50 values for the 4-methylphenyl variant, the structural claim scope encompasses compounds with variable aryl sulfonamide substituents, and the patent demonstrates that substituent identity on the terminal phenyl ring modulates apoptotic protein binding and cellular activity in cancer models including lung, melanoma, prostate, and breast cancer [1]. Placement within this patent family confers potential relevance to targeted apoptosis research that analogs outside this specific substitution pattern do not share.

Cancer Apoptosis MCL-1

Acylsulfonamide-Benzofuran Class-Level Evidence: KAT6A/B Inhibition as a Mechanistic Precedent

The acylsulfonamide-benzofuran class has yielded structurally characterized, in vivo-active inhibitors exemplified by BAY-184, which inhibits KAT6A and KAT6B with IC50 values of 71 nM and 83 nM, respectively [1]. The crystal structure of BAY-184 bound to KAT6A (PDB 9FKR) confirms that the acylsulfonamide moiety serves as a critical acetyl-CoA competitive binding element [1]. Although BAY-184 differs from the target compound by having the sulfonamide directly N-acyl-linked rather than via a benzamide spacer, the shared benzofuran-acylsulfonamide pharmacophore establishes class-level precedent for potent and selective enzyme inhibition. The target compound's extended benzamide linker may confer altered target selectivity relative to the direct acylsulfonamide series, offering a structurally distinct probe for epigenetic target engagement studies.

Epigenetics KAT6A/B Cancer

Commercial Availability and Purity Specification

The target compound is commercially available through multiple research chemical suppliers with a typical specified purity of 95% . This contrasts with several closely related analogs such as 3-(4-(phenylsulfonamido)benzamido)benzofuran-2-carboxamide and 3-(4-(4-fluorobenzenesulfonamido)benzamido)benzofuran-2-carboxamide (CAS 886907-53-5), which may be listed with similar or unspecified purity grades across different vendors . For SAR studies, consistency in procurement purity is critical: a 95% minimum purity specification reduces batch-to-batch variability that could confound biological assay interpretation.

Procurement Purity Supply Chain

Caveat: Absence of Direct Comparative Biological Data

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem as of April 2026 identified no primary research articles, patents, or authoritative database entries that report quantitative biological activity data (IC50, Ki, EC50, cellular potency, or in vivo efficacy) specifically for 3-(4-(4-methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide (CAS 851606-96-7) [1]. All differentiation claims presented above derive from structural comparison, class-level inference from related benzofuran sulfonamide derivatives (EP3334713B1, BAY-184), and computational physicochemical predictions. Users must treat this compound as a research tool requiring de novo biological profiling; procurement decisions should not assume target-specific potency or selectivity without empirical validation.

Data Gaps Empirical Validation Procurement Risk

Optimal Research Application Scenarios for 3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide (851606-96-7)


Structure-Activity Relationship (SAR) Expansion of Phenylsulfonamido-Benzofuran Anti-Apoptotic Agents

This compound serves as a 4-methylphenyl-substituted variant within the phenylsulfonamido-benzofuran patent class (EP3334713B1), enabling systematic SAR exploration of the terminal aryl substituent's contribution to anti-apoptotic protein binding [1]. Its distinct lipophilicity profile (estimated cLogP shift of ~+0.5 vs. the unsubstituted phenyl analog) makes it a useful probe for correlating hydrophobicity with MCL-1 or Bcl-2 family target engagement in biochemical and cellular assays.

Epigenetic Probe Development via Acylsulfonamide-Benzofuran Scaffold Diversification

The compound's structural relationship to the KAT6A/B inhibitor class (exemplified by BAY-184, KAT6A IC50 = 71 nM) [2] positions it as a linker-diversified analog for histone acetyltransferase inhibitor development. The benzamide spacer between the sulfonamide and benzofuran core introduces additional hydrogen-bonding capacity (3 H-bond donors) not present in direct acylsulfonamides, potentially altering selectivity across the acetyltransferase family.

Biochemical Tool Compound Generation for Sulfonamide-Benzofuran Pharmacophore Mapping

As a research-grade building block with 95% purity , this compound is suitable for generating tool compounds through further functionalization at the primary carboxamide (position 2) or through diversification of the benzamide linker. Its three hydrogen-bond donors and five acceptors provide multiple vectors for target interaction optimization in fragment-based or structure-guided design campaigns.

Physicochemical Benchmarking of Benzofuran-Sulfonamide Hybrid Series

The 4-methyl substitution provides a defined increment in lipophilicity and steric bulk relative to the unsubstituted phenyl and 4-fluoro analogs, making this compound a reference point for calibrating computational models of membrane permeability, solubility, and metabolic stability within the benzofuran-sulfonamide hybrid chemotype. Its molecular weight (449.48 g/mol) and hydrogen-bonding profile place it within lead-like property space for oral bioavailability assessment.

Quote Request

Request a Quote for 3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.